7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing indole derivative. This compound is notable for its unique structure, which includes a boronate ester group attached to the indole ring. The presence of the boronate ester makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of enzymes in the janus kinase (jak) family . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
Compounds that inhibit jak enzymes interfere with the jak-stat signaling pathway . This interference occurs through the prevention of a chemical signal transfer from the outside into the cell nucleus, resulting in the inhibition of gene activation through a transcription process .
Biochemical Pathways
The compound’s interaction with its targets affects the JAK-STAT signaling pathway . Disruption of this pathway can lead to a variety of diseases affecting the immune system
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . They are also substrates for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties can impact the compound’s bioavailability.
Result of Action
Inhibition of the jak-stat signaling pathway can disrupt cell division and death processes, potentially affecting tumor formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Borylation Reaction: The key step involves the introduction of the boronate ester group. This is usually done via a palladium-catalyzed borylation reaction. The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and a boron reagent like bis(pinacolato)diboron.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are typically biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its ability to participate in cross-coupling reactions makes it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are explored for their potential therapeutic properties. The indole core is a common motif in many biologically active molecules, including drugs and natural products.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the methyl group at the 7-position.
7-Methyl-1H-indole: Lacks the boronate ester group.
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an indole ring.
Uniqueness
The uniqueness of 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its combination of the indole core and the boronate ester group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAYTQOYNEGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC(=C3N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681929 | |
Record name | 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912331-68-1 | |
Record name | 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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